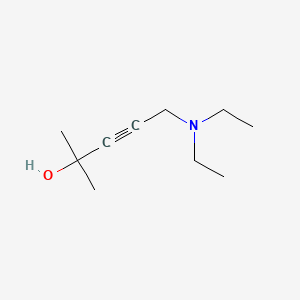
5-(diethylamino)-2-methylpent-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(diethylamino)-2-methylpent-3-yn-2-ol is an organic compound with the molecular formula C9H17NO It is a derivative of 3-pentyn-2-ol, featuring a diethylamino group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- can be achieved through several methods. One common approach involves the enantioselective hydrolysis of racemic 3-pentyn-2-ol esters using microbial enzymes. For example, air-dried cells of Hansenula nonfermentans AKU 4332 can catalyze the production of (S)-3-pentyn-2-ol from (RS)-3-pentyn-2-ol acetate ester with high enantioselectivity . Another method involves the stereospecific hydrolysis of racemic 3-pentyn-2-ol esters using commercial lipases .
Industrial Production Methods: Industrial production of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- typically involves the use of microbial enzymes and commercial lipases to achieve high yields and optical purity. The reaction conditions are optimized to ensure efficient conversion and high enantioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(diethylamino)-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the diethylamino group.
Common Reagents and Conditions: Common reagents used in the reactions of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed: The major products formed from the reactions of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
5-(diethylamino)-2-methylpent-3-yn-2-ol has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules . In biology, it serves as a biochemical tool for studying enzyme-catalyzed reactions and stereoselective transformations In industry, it is used in the production of fine chemicals and specialty materials .
Mécanisme D'action
The mechanism of action of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, the compound undergoes stereoinversion reactions involving stereoselective oxidation and reduction with 3-pentyn-2-one as an intermediate . These reactions are catalyzed by enzymes such as lipases and microbial cells, which facilitate the conversion of the compound into its optically active forms.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- include other derivatives of 3-pentyn-2-ol, such as ®-3-pentyn-2-ol and (S)-3-pentyn-2-ol . These compounds share similar structural features but differ in their stereochemistry and functional groups.
Uniqueness: The uniqueness of 3-pentyn-2-ol, 5-(diethylamino)-2-methyl- lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diethylamino group and the methyl group enhances its solubility and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
4079-66-7 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
5-(diethylamino)-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C10H19NO/c1-5-11(6-2)9-7-8-10(3,4)12/h12H,5-6,9H2,1-4H3 |
Clé InChI |
UITKNHVNSHJCJY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C)(C)O |
SMILES canonique |
CCN(CC)CC#CC(C)(C)O |
Key on ui other cas no. |
4079-66-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















